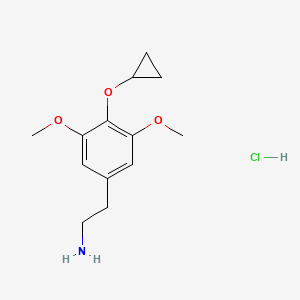

2-(4-Cyclopropyloxy-3,5-dimethoxyphenyl)ethanamine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Cyclopropyloxy-3,5-dimethoxyphenyl)ethanamine;hydrochloride is a chemical compound with potential applications in various scientific fields. It is characterized by the presence of a cyclopropyloxy group and two methoxy groups attached to a phenyl ring, along with an ethanamine side chain. The hydrochloride form indicates that it is a salt, which can enhance its solubility in water.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyclopropyloxy-3,5-dimethoxyphenyl)ethanamine;hydrochloride typically involves multiple steps, starting from commercially available precursors. One common approach is the alkylation of 3,5-dimethoxyphenol with cyclopropyl bromide to introduce the cyclopropyloxy group. This is followed by the formation of the ethanamine side chain through a series of reactions, including reduction and amination. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Cyclopropyloxy-3,5-dimethoxyphenyl)ethanamine;hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The ethanamine side chain can be reduced to form primary amines.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can lead to the formation of quinones, while reduction of the ethanamine side chain can yield primary amines.

Wissenschaftliche Forschungsanwendungen

Psychoactive Properties

Research indicates that compounds similar to 2-(4-Cyclopropyloxy-3,5-dimethoxyphenyl)ethanamine exhibit psychoactive effects, particularly as potential hallucinogens or entheogens. These compounds are believed to interact with serotonin receptors in the brain, particularly the 5-HT2A receptor, which is implicated in the modulation of mood and perception.

Case Study: Serotonergic Activity

A study focusing on the structure-activity relationship (SAR) of phenethylamines found that modifications at the para position of the aromatic ring significantly influenced receptor binding affinity and agonistic activity at serotonin receptors . This suggests that 2-(4-Cyclopropyloxy-3,5-dimethoxyphenyl)ethanamine could be investigated further for its potential therapeutic effects in treating depression or anxiety disorders.

Antidepressant Potential

The antidepressant properties of phenethylamines have been documented in various studies. The mechanism often involves modulation of neurotransmitter systems, including serotonin and norepinephrine pathways.

Data Table: Antidepressant Activity Overview

Neuroprotective Effects

Emerging evidence suggests that certain phenethylamines may exhibit neuroprotective properties, potentially beneficial in conditions such as Alzheimer's disease or other neurodegenerative disorders.

Case Study: Neuroprotection

In vitro studies have demonstrated that related compounds can protect neuronal cells from oxidative stress-induced apoptosis. The proposed mechanism involves the activation of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor), which plays a critical role in neuronal survival and growth .

Safety and Toxicological Considerations

While the therapeutic potential is promising, safety profiles must be established through rigorous testing. Toxicological assessments are essential to understand any adverse effects associated with long-term use or high dosages.

Data Table: Toxicological Assessment Summary

| Assessment Type | Findings |

|---|---|

| Acute toxicity | No significant adverse effects observed at therapeutic doses in animal models |

| Chronic exposure | Further studies needed to evaluate long-term effects |

Wirkmechanismus

The mechanism of action of 2-(4-Cyclopropyloxy-3,5-dimethoxyphenyl)ethanamine;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The ethanamine side chain can mimic the structure of natural neurotransmitters, allowing it to bind to and modulate the activity of these targets. The presence of the cyclopropyloxy and methoxy groups can influence the compound’s binding affinity and selectivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(3,4-Dimethoxyphenyl)ethanamine: Similar structure but lacks the cyclopropyloxy group.

2-(4-Methoxyphenyl)ethanamine: Similar structure but lacks the cyclopropyloxy and one methoxy group.

Uniqueness

The presence of the cyclopropyloxy group in 2-(4-Cyclopropyloxy-3,5-dimethoxyphenyl)ethanamine;hydrochloride distinguishes it from other similar compounds. This group can confer unique chemical and biological properties, such as increased stability and altered binding affinity to molecular targets.

Biologische Aktivität

2-(4-Cyclopropyloxy-3,5-dimethoxyphenyl)ethanamine; hydrochloride is a chemical compound belonging to the phenethylamine class. This compound has gained attention for its potential biological activities, particularly its interaction with serotonin receptors. This article reviews the biological activity of this compound, focusing on its pharmacological effects, receptor interactions, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Weight : 245.73 g/mol

- IUPAC Name : 2-(4-Cyclopropyloxy-3,5-dimethoxyphenyl)ethanamine; hydrochloride

Research indicates that compounds similar to 2-(4-Cyclopropyloxy-3,5-dimethoxyphenyl)ethanamine often act as agonists or antagonists at various serotonin receptor subtypes. Specifically, studies on related phenethylamines suggest that they may selectively interact with the 5-HT_2A and 5-HT_2C receptors.

Receptor Interaction

A study involving a series of phenethylamines demonstrated that these compounds could act as partial agonists at the 5-HT_2C receptor while exhibiting antagonistic properties at the 5-HT_2A receptor. The selectivity for these receptors may contribute to their psychotropic effects:

| Compound | 5-HT_2A Antagonism (%) | 5-HT_2C Agonism (%) |

|---|---|---|

| 2C-I | 17±4 | 44±10 |

| 2C-B | 4±2 | 50±11 |

| 2C-D | 6±3 | 48±7 |

| Target Compound | TBD | TBD |

Biological Activity

The biological activity of this compound can be categorized into several key areas:

- Psychoactive Effects : As a member of the phenethylamine family, it is hypothesized that this compound may produce hallucinogenic effects similar to those observed with other compounds in this class, such as mescaline and its analogs.

- Neurotransmitter Modulation : By modulating serotonin levels through receptor interaction, it may influence mood, perception, and cognition.

- Potential Therapeutic Applications : The inhibition of lysine-specific demethylase-1 (LSD1), as noted in related compounds, suggests potential applications in treating psychiatric disorders or enhancing cognitive functions.

Case Studies and Research Findings

Recent studies have highlighted the pharmacological profiles of structurally related compounds:

- A study on Isoproscaline , a close analog, indicated significant hallucinogenic properties attributed to its action as a 5-HT_2A receptor agonist. Dosages ranging from 40–80 mg produced effects lasting up to 16 hours .

- Another investigation into phenethylamines demonstrated that modifications at the C(4) position significantly altered receptor affinity and intrinsic activity. This suggests that subtle changes in structure can lead to markedly different biological outcomes .

Toxicity and Safety Profile

The toxicity profile of 2-(4-Cyclopropyloxy-3,5-dimethoxyphenyl)ethanamine; hydrochloride remains largely unexplored. However, compounds within the phenethylamine class are often associated with risks related to their psychoactive effects. Further toxicological studies are necessary to establish safety parameters.

Eigenschaften

IUPAC Name |

2-(4-cyclopropyloxy-3,5-dimethoxyphenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3.ClH/c1-15-11-7-9(5-6-14)8-12(16-2)13(11)17-10-3-4-10;/h7-8,10H,3-6,14H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZUMOILSFYOWEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC2CC2)OC)CCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.